![molecular formula C7H13NO3 B14754436 (4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one](/img/structure/B14754436.png)
(4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of synthetic antibiotics that have been used in various applications, including as intermediates in organic synthesis and as pharmaceutical agents. This compound is notable for its stereochemistry, which can influence its reactivity and interactions in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of (S)-2-amino-1-propanol with a suitable carbonyl compound, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced under specific conditions to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
(4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a model compound for studying enzyme interactions and stereochemistry.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one
- (4S)-3-[(2R)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one
- (4R)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its reactivity and interactions. Compared to its stereoisomers, this compound may exhibit different biological activities and chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
(4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO3/c1-5-4-11-7(10)8(5)3-6(2)9/h5-6,9H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Clé InChI |
DQDLABREMRLREN-WDSKDSINSA-N |
SMILES isomérique |
C[C@H]1COC(=O)N1C[C@H](C)O |
SMILES canonique |
CC1COC(=O)N1CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


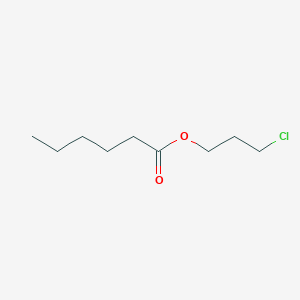
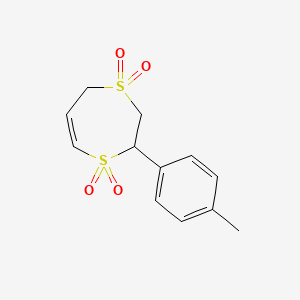
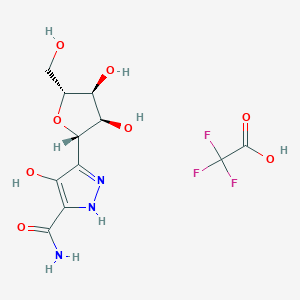


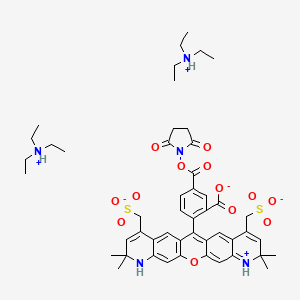
![[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14754400.png)
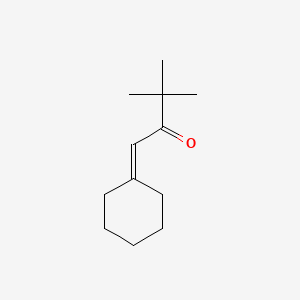
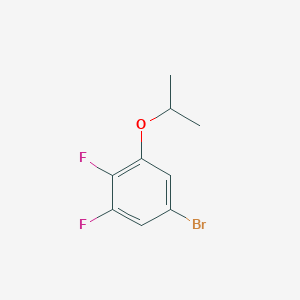
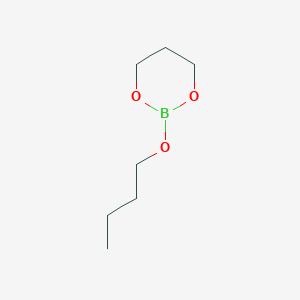
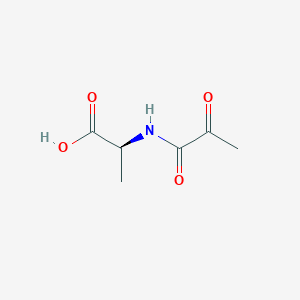
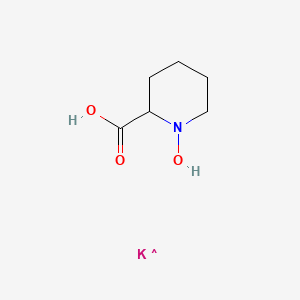
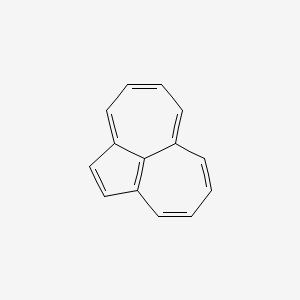
![Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-](/img/structure/B14754455.png)
